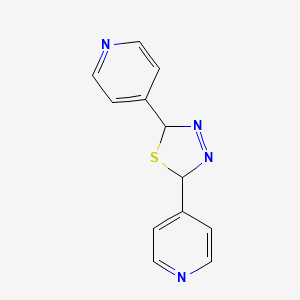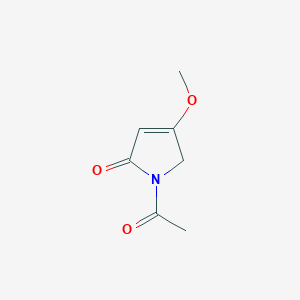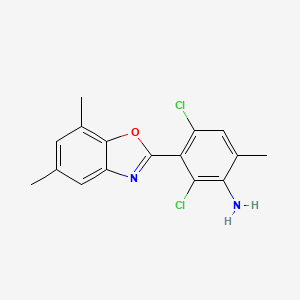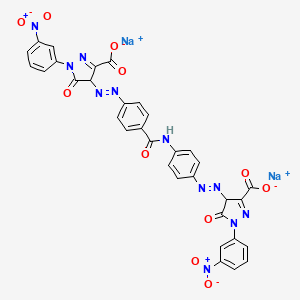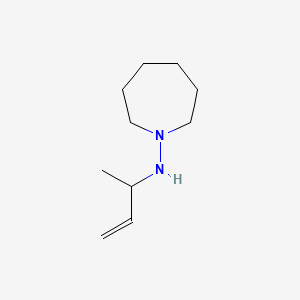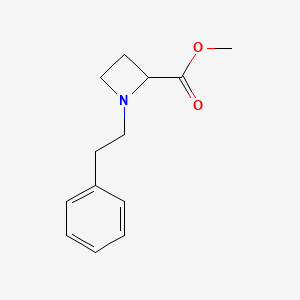
Methyl 1-(2-phenylethyl)-2-azetidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(2-phenylethyl)-2-azetidinecarboxylate is a synthetic compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by the presence of a phenylethyl group attached to the azetidine ring, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-phenylethyl)-2-azetidinecarboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, the reaction of an amino alcohol with a suitable electrophile can lead to the formation of the azetidine ring.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through nucleophilic substitution reactions. This step often involves the use of phenylethyl halides or similar reagents.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(2-phenylethyl)-2-azetidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(2-phenylethyl)-2-azetidinecarboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a precursor for the synthesis of bioactive molecules.
Biological Studies: It is used in biological research to investigate its effects on various biological pathways and systems.
Industrial Applications: The compound may be utilized in the development of new materials or as an intermediate in chemical synthesis.
Wirkmechanismus
The mechanism of action of Methyl 1-(2-phenylethyl)-2-azetidinecarboxylate involves its interaction with specific molecular targets and pathways. The phenylethyl group may play a role in binding to receptors or enzymes, modulating their activity. The azetidine ring structure can influence the compound’s stability and reactivity, contributing to its overall biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate: A fentanyl analog with similar structural features.
N-(2-phenylethyl)-4-piperidinyl]-propen-2-amide: Another compound with a phenylethyl group and a piperidine ring.
Uniqueness
Methyl 1-(2-phenylethyl)-2-azetidinecarboxylate is unique due to its azetidine ring structure, which distinguishes it from other similar compounds that typically contain piperidine or other ring systems
Eigenschaften
CAS-Nummer |
62664-91-9 |
|---|---|
Molekularformel |
C13H17NO2 |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
methyl 1-(2-phenylethyl)azetidine-2-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)12-8-10-14(12)9-7-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
InChI-Schlüssel |
PYQPSYNNMDAHNJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCN1CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid;sulfuric acid](/img/structure/B13798788.png)
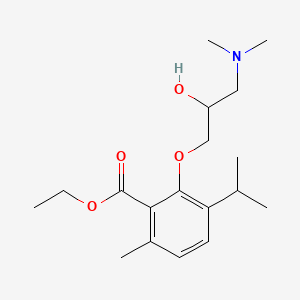
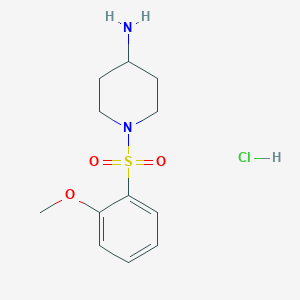
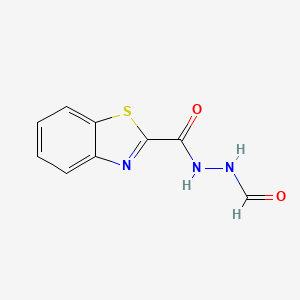

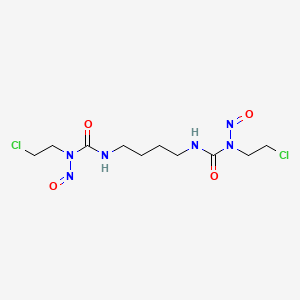
![1-[N-Benzyloxycarbonyl-(1R)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13798832.png)

